2,5-Dimethoxypyrimidin-4-amine

Vue d'ensemble

Description

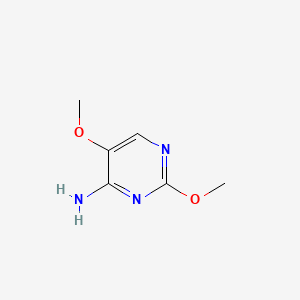

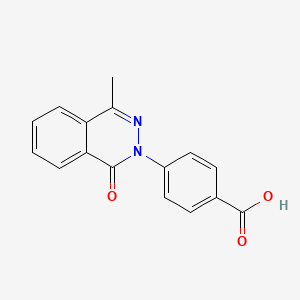

2,5-Dimethoxypyrimidin-4-amine is an organic compound with the molecular formula C6H9N3O2 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxypyrimidin-4-amine consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 5 and an amino group at position 4 . The molecular weight of this compound is 155.15 g/mol .Physical And Chemical Properties Analysis

2,5-Dimethoxypyrimidin-4-amine is a white to off-white powder or crystals . It has a molecular weight of 155.15 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 2 . The topological polar surface area is 70.3 Ų .Applications De Recherche Scientifique

Synthesis and Characterization in Pharmaceutical Science

- 2,5-Dimethoxypyrimidin-4-amine is used in the synthesis of new pharmaceutical compounds. For instance, it is condensed with triazine derivatives and further reacted with various aromatic amines. These compounds are characterized by conventional and instrumental methods, and their biological properties are studied (Parikh & Vyas, 2012).

Structural Studies in Chemistry

- This compound is involved in co-crystal formation, such as with 2-(1H-indol-3-yl)acetic acid. In this structure, 2,5-Dimethoxypyrimidin-4-amine interacts through hydrogen bonds, forming a supramolecular chain and ladder, which is significant for understanding molecular interactions (Ebenezer & Muthiah, 2010).

Crystallography and Molecular Geometry

- The crystal structure of 2,5-Dimethoxypyrimidin-4-amine has been studied to understand its molecular geometry and interactions. These studies provide insights into the behavior of this compound under different chemical environments and can inform drug design (Fábry, 2016).

Biological Evaluation in Drug Discovery

- Various derivatives of 2,5-Dimethoxypyrimidin-4-amine are synthesized and evaluated for their biological activities, particularly in the context of antimicrobial and antifungal properties. This research contributes to the development of new pharmaceuticals (Ghorab et al., 2017).

Application in Agricultural Chemistry

- Derivatives of 2,5-Dimethoxypyrimidin-4-amine are used in the synthesis of herbicides. Research in this area explores the synthesis and effectiveness of such compounds, contributing to advancements in agricultural chemistry (Yang & Lu, 2010).

Mass Spectrometry and Chemical Transformations

- The compound is used in mass spectrometry studies to predict chemical transformations of related derivatives. Such research is crucial for understanding the behavior of these compounds in different environments and their potential applications in various fields (Wang et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

2,5-dimethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJPOIGPYBYDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290583 | |

| Record name | 2,5-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxypyrimidin-4-amine | |

CAS RN |

6960-17-4 | |

| Record name | 2,5-Dimethoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinamine, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)

![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)